molecular formula C11H16ClN3O2 B6303741 H-Gly-Phe-NH2 HCl CAS No. 56612-71-6

H-Gly-Phe-NH2 HCl

Cat. No.: B6303741
CAS No.: 56612-71-6
M. Wt: 257.72 g/mol
InChI Key: YKQDDRULWAHCTR-FVGYRXGTSA-N
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Description

H-Gly-Phe-NH2 HCl is a peptide compound . It has a molecular formula of C11H15N3O2·HCl and a molecular weight of 257.72 .


Synthesis Analysis

The synthesis of this compound involves several stages. The process includes the reaction of L-phenylalanine with phosphoric acid in water and acetonitrile, followed by a reaction with methyloxirane in dimethyl sulfoxide at 40°C . The synthesis of this compound from L-Phenylalanine and Glycinamide has also been reported .


Chemical Reactions Analysis

Peptides like this compound are built from amino acids linked by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . This forms a polymeric structure of repeating amide links. The amide groups are planar, and configuration about the C-N bond is usually trans .

Mechanism of Action

Target of Action

The primary target of H-Gly-Phe-NH2 HCl is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily responsible for the analgesic effects of opioids.

Mode of Action

This compound, similar to other peptides with the Phe-Phe motif, is believed to interact with its targets through a mechanism that involves self-assembly into nanostructures and hydrogels . This interaction with μ-opioid receptors and their subsequent desensitization is analogous to those of endogenous peptides . The compound’s interaction with its targets leads to significant changes, such as the prolongation of tail-flick latency in mice when administered in certain dose ranges .

Biochemical Pathways

Peptides with the phe-phe motif have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. For instance, modifications of dermorphine, a peptide with a similar structure, have been made to significantly increase the stability of the compounds, preferably with the possibility of peroral administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic effects. For instance, it has been shown to significantly prolong the tail-flick latency in mice, an indication of its analgesic effect . The magnitude and duration of this analgesic effect grow as the dose of the compound increases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the self-assembly of peptides into nanostructures and hydrogels, a key part of the compound’s mode of action, can be influenced by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in its environment .

Future Directions

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . A group of peptides derived from dermorphine, a highly active opioid heptapeptide, are especially interesting as possible precursors of drugs acting on opioid receptors . The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a close similarity in structure to H-Gly-Phe-NH2 HCl, was selected for development as a potential analgesic drug . This suggests that this compound and similar compounds may have potential future applications in the field of medicine, particularly as analgesics.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQDDRULWAHCTR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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